![molecular formula C11H14O2S B12547486 (Phenylthio)acetic acid, propyl ester CAS No. 174872-90-3](/img/structure/B12547486.png)
(Phenylthio)acetic acid, propyl ester
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Overview
Description
(Phenylthio)acetic acid, propyl ester is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210293 It is an ester derived from (phenylthio)acetic acid and propanol
Preparation Methods
Synthetic Routes and Reaction Conditions
(Phenylthio)acetic acid, propyl ester can be synthesized through esterification, a reaction between (phenylthio)acetic acid and propanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(Phenylthio)acetic acid, propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable solvent, such as ethanol or dichloromethane.
Major Products Formed
Hydrolysis: (Phenylthio)acetic acid and propanol.
Reduction: (Phenylthio)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
Recent studies have indicated that (phenylthio)acetic acid derivatives can exhibit significant biological activity. For instance, compounds similar to (phenylthio)acetic acid have been investigated for their potential as anti-inflammatory agents and analgesics. Research suggests that the incorporation of the phenylthio group enhances the pharmacological profile of these esters, making them candidates for further drug development .
Antioxidant Activity
Research has also explored the antioxidant properties of (phenylthio)acetic acid derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that specific derivatives possess significant free radical scavenging activity, indicating their potential use in nutraceuticals and functional foods .
Industrial Applications
The compound can act as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials .
Synthesis Optimization Study
A study conducted on optimizing the synthesis of (phenylthio)acetic acid derivatives highlighted the importance of reaction conditions such as temperature, catalyst type, and reactant concentration on yield and purity. The findings suggested that specific conditions could enhance the efficiency of the esterification process significantly .
Antioxidant Efficacy Analysis
In a comparative analysis of several phenylthio derivatives, this compound demonstrated superior antioxidant properties compared to other tested compounds. This study emphasized its potential application in health supplements aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of (Phenylthio)acetic acid, propyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release (phenylthio)acetic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Phenylthio)acetic acid, methyl ester
- (Phenylthio)acetic acid, ethyl ester
- (Phenylthio)acetic acid, butyl ester
Uniqueness
(Phenylthio)acetic acid, propyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
174872-90-3 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
propyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O2S/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
PGNCCKPNZYBMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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